Regiochemical Differentiation: 1-Aminopiperidin-2-one Versus 3-Aminopiperidin-2-one and 4-Aminopiperidin-2-one Isomers
1-Aminopiperidin-2-one positions the primary amine on the lactam nitrogen (N1), whereas 3-aminopiperidin-2-one (CAS 42538-31-8) and 4-aminopiperidin-2-one derivatives bear the amino group on the ring carbons [1]. In peptidomimetic design, 4-aminopiperidin-2-ones function as Homo-Freidinger lactams that serve as conformationally restrained β-amino acid equivalents, while 1-aminopiperidin-2-one provides an N-amino lactam scaffold with distinct dihedral angle constraints and hydrogen-bonding geometry [2]. The N-amino substitution in 1-aminopiperidin-2-one enables N-alkylation reactions that are inaccessible to C-aminated isomers, as demonstrated in the stereoselective synthesis of enantiomerically pure aminopiperidinones where N- versus C-functionalization pathways are regiochemically exclusive [3].
| Evidence Dimension | Regiochemical substitution position and synthetic accessibility to distinct peptidomimetic scaffolds |
|---|---|
| Target Compound Data | Amino group at N1 position (lactam nitrogen); N-amino δ-lactam structure |
| Comparator Or Baseline | 3-aminopiperidin-2-one (C3-amino; CAS 42538-31-8); 4-aminopiperidin-2-one (C4-amino derivatives) |
| Quantified Difference | Regiochemical distinction: N-amino (1-position) versus C-amino (3- or 4-position); synthetic outcomes mutually exclusive |
| Conditions | Stereoselective synthesis from aspartic acid; peptidomimetic conformational analysis via NMR and molecular modeling |
Why This Matters
Selection of the correct regioisomer determines accessible reaction pathways and final conformational properties of peptidomimetic products.
- [1] InvivoChem. 3-Amino-2-piperidinone (CAS 42538-31-8). Product Information. View Source
- [2] Weber, K. Enantiopure 4- and 5-aminopiperidin-2-ones: regiocontrolled synthesis and conformational characterization as bioactive beta-turn mimetics. University of Bonn. View Source
- [3] Gmeiner, P.; et al. Homo-Freidinger lactams: Stereoselective synthesis of 4-aminopiperidin-2-one derivatives from aspartic acid. Academia.edu, 1998. View Source
